7-Methoxy-3-nitroquinoline
Description
7-Methoxy-3-nitroquinoline (CAS: 39977-95-2) is a heterocyclic aromatic compound with a quinoline backbone substituted by a methoxy group at position 7 and a nitro group at position 2. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . The methoxy group contributes electron-donating effects, while the nitro group is strongly electron-withdrawing, creating a polarized electronic structure.
Properties
CAS No. |
39977-95-2 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-3-2-7-4-8(12(13)14)6-11-10(7)5-9/h2-6H,1H3 |
InChI Key |
HVGPUJMRYVXJMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-Methoxy-3-nitroquinoline
Key Differences :
- Structure : The methoxy group is at position 6 instead of 7 .
- Properties : Positional isomerism affects electronic distribution. For example, the nitro group at position 3 in both compounds interacts differently with the methoxy group due to altered resonance effects.
- Applications: 6-Methoxy-3-nitroquinoline (CAS: 159454-73-6) has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability compared to its 7-methoxy counterpart .
Derivatives with Additional Substituents
a) 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-09-2)
- Structure: Contains a chloro (Cl) group at position 4, ethoxy (OCH₂CH₃) at position 7, nitro (NO₂) at position 6, and a carbonitrile (CN) at position 3 .
- Properties : The chloro and carbonitrile groups enhance electrophilicity, making this compound reactive in nucleophilic substitution reactions. Its molecular weight (269.66 g/mol ) is higher due to additional substituents.
- Applications : Used in drug development for its versatility in forming covalent bonds with biological targets .
b) 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6)
Functional Group Variants
a) 3-Amino-7-methoxyquinoline dihydrochloride (CAS: 1216228-63-5)
- Structure: Replaces the nitro group with an amino (NH₂) group, which is protonated as NH₃⁺ in the dihydrochloride salt .
- Properties: The amino group increases basicity and solubility in aqueous media, contrasting with the nitro group’s electron-withdrawing effects.
- Applications: Potential use in antimalarial or anticancer research due to improved bioavailability .
b) 7-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9)
Data Tables
Table 1: Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 7-Methoxy-3-nitroquinoline | 39977-95-2 | C₁₀H₈N₂O₃ | 204.18 | 7-OCH₃, 3-NO₂ |
| 6-Methoxy-3-nitroquinoline | 159454-73-6 | C₁₀H₈N₂O₃ | 204.18 | 6-OCH₃, 3-NO₂ |
| 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | 214476-09-2 | C₁₂H₈ClN₃O₃ | 269.66 | 4-Cl, 7-OCH₂CH₃, 6-NO₂, 3-CN |
| 7-Methoxy-8-nitroisoquinoline | 63485-75-6 | C₁₀H₈N₂O₃ | 204.18 | 7-OCH₃, 8-NO₂ (isoquinoline) |
Research Findings and Implications
- Synthetic Challenges: Positional isomers like 6-methoxy-3-nitroquinoline face discontinuation due to lower stability or yield , whereas 7-methoxy derivatives are more commonly synthesized.
- Biological Activity: Nitro groups enhance cytotoxicity but may require reduction to amino groups for prodrug activation .
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